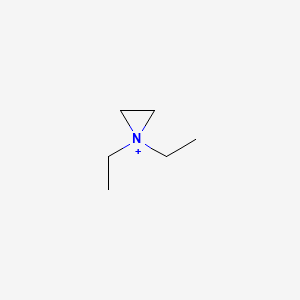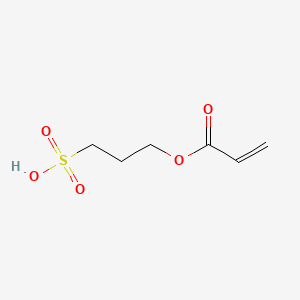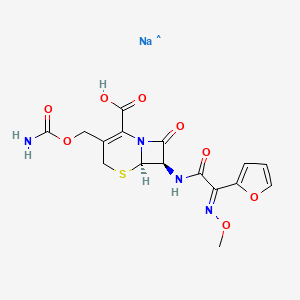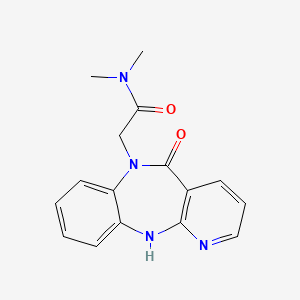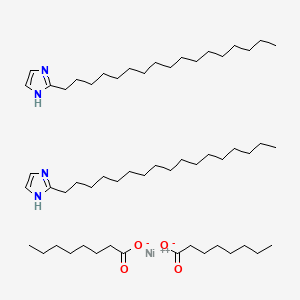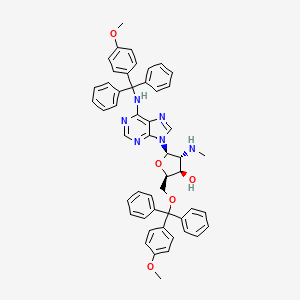![molecular formula C18H21N3O3 B12805852 Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] CAS No. 17315-88-7](/img/structure/B12805852.png)
Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]: is a complex organic compound with the molecular formula C18H21N3O3 It is known for its unique structure, which includes a benzene ring substituted with three aziridine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2-methylaziridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where the aziridine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
Chemistry: Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its aziridine groups are known to interact with biological molecules, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with DNA and proteins. This makes it a potential candidate for anticancer and antimicrobial agents.
Industry: In the industrial sector, Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] is used in the production of polymers and advanced materials. Its unique structure imparts desirable properties to the materials, such as increased strength and stability.
作用機序
The mechanism of action of Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] involves its interaction with various molecular targets. The aziridine groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of their function. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial or anticancer agent.
類似化合物との比較
- Benzene-1,3,5-triyltris[(2-ethyl-1-aziridinyl)methanone]
- Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]
- Benzene-1,3,5-triyltris[(2-chloroaziridin-1-yl)methanone]
Comparison:
- Benzene-1,3,5-triyltris[(2-ethyl-1-aziridinyl)methanone]: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and interaction with biological molecules.
- Benzene-1,3,5-triyltris[(2-chloroaziridin-1-yl)methanone]: The presence of chlorine atoms can enhance the compound’s reactivity and potentially increase its bioactivity.
Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] stands out due to its balanced reactivity and stability, making it a versatile compound for various applications.
特性
CAS番号 |
17315-88-7 |
|---|---|
分子式 |
C18H21N3O3 |
分子量 |
327.4 g/mol |
IUPAC名 |
[3,5-bis(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C18H21N3O3/c1-10-7-19(10)16(22)13-4-14(17(23)20-8-11(20)2)6-15(5-13)18(24)21-9-12(21)3/h4-6,10-12H,7-9H2,1-3H3 |
InChIキー |
PBWSPPTYGLDOFW-UHFFFAOYSA-N |
正規SMILES |
CC1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3C)C(=O)N4CC4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


